molecular formula C17H15Cl2N3O3 B11559138 2-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-N-(2-ethoxyphenyl)-2-oxoacetamide

2-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-N-(2-ethoxyphenyl)-2-oxoacetamide

Cat. No.: B11559138
M. Wt: 380.2 g/mol
InChI Key: ONGJNZAPVRNSDA-KEBDBYFISA-N
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Description

2-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-N-(2-ethoxyphenyl)-2-oxoacetamide is a complex organic compound with a molecular formula of C24H20Cl2N4O4 This compound is known for its unique chemical structure, which includes a dichlorobenzylidene group, a hydrazinyl group, and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-N-(2-ethoxyphenyl)-2-oxoacetamide typically involves the condensation reaction between 2,3-dichlorobenzaldehyde and hydrazine hydrate, followed by the reaction with 2-ethoxyphenyl isocyanate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified using recrystallization techniques to obtain a high-purity compound.

Industrial Production Methods

While the industrial production methods for this compound are not well-documented, it is likely that similar synthetic routes are employed on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as chromatography and crystallization are used to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-N-(2-ethoxyphenyl)-2-oxoacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzylidene group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

2-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-N-(2-ethoxyphenyl)-2-oxoacetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-N-(2-ethoxyphenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved may include the inhibition of key enzymes in metabolic pathways or the modulation of signaling pathways in cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-N-(2-ethoxyphenyl)-2-oxoacetamide
  • 2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(2-ethoxyphenyl)-2-oxoacetamide
  • 2-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-2-oxoacetamide

Uniqueness

The uniqueness of 2-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-N-(2-ethoxyphenyl)-2-oxoacetamide lies in its specific chemical structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H15Cl2N3O3

Molecular Weight

380.2 g/mol

IUPAC Name

N'-[(E)-(2,3-dichlorophenyl)methylideneamino]-N-(2-ethoxyphenyl)oxamide

InChI

InChI=1S/C17H15Cl2N3O3/c1-2-25-14-9-4-3-8-13(14)21-16(23)17(24)22-20-10-11-6-5-7-12(18)15(11)19/h3-10H,2H2,1H3,(H,21,23)(H,22,24)/b20-10+

InChI Key

ONGJNZAPVRNSDA-KEBDBYFISA-N

Isomeric SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=C(C(=CC=C2)Cl)Cl

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)NN=CC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

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